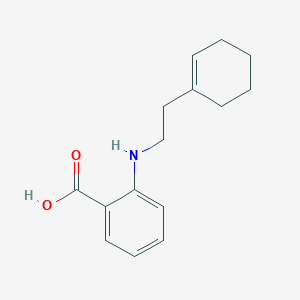

2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid

Description

2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid is an organic compound with a unique structure that combines a cyclohexene ring, an ethylamino group, and a benzoic acid moiety

Properties

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h4-6,8-9,16H,1-3,7,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRCRJICMDOYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid typically involves the reaction of 2-(1-cyclohexenyl) ethylamine with benzoic acid or its derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. For example, the reaction can be carried out in the presence of a dehydrating agent to promote the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(1-Cyclohexenyl) ethylamine: A precursor in the synthesis of 2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid.

Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

Uniqueness

This compound is unique due to its combination of a cyclohexene ring, an ethylamino group, and a benzoic acid moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid, a benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Target Interaction : The compound interacts with the alpha-adrenergic system and octopamine receptors, which are crucial for neurotransmission in both insects and mammals. This interaction can lead to overexcitation and paralysis in insects, making it a candidate for pest control applications.

- Pharmacokinetics : Upon administration, the compound undergoes rapid metabolism, generating multiple metabolites that may also contribute to its biological effects. The pharmacokinetic profile suggests that absorption and transformation are essential for its efficacy .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Study Findings

- Efficacy Against Bacteria : The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

- Mechanism of Action : Its structure allows it to inhibit bacterial RNA synthesis, which is critical for bacterial growth and replication.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis.

Study Findings

- Cell Line Studies : In studies involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 10 µM after 48 hours. This effect is attributed to the activation of caspases involved in programmed cell death.

Comparative Studies

To assess the uniqueness of this compound, comparative studies were conducted with similar compounds.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | Structure | Antimicrobial | 15.0 |

| N-(2,4-dimethylphenyl)formamide | Structure | Moderate Anticancer | 25.5 |

| N-(2,4-dimethylphenyl)-N'-methylformamidine | Structure | Weak Antibacterial | 30.0 |

This table highlights that while there are other compounds with similar structures, this compound shows superior biological activity in certain assays.

Q & A

Q. How to design synergistic experimental-computational workflows for structure-activity relationship (SAR) studies?

- Methodological Answer : Integrate high-throughput screening with machine learning (e.g., random forest models) to prioritize synthetic targets. Use crystallographic data to train neural networks for predicting binding poses. For hydrazone analogs, iterative cycles of synthesis, testing, and computational refinement have enhanced SAR accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.